2-(4-methylphenyl)-2-oxoethyl 4-(1H-tetrazol-1-yl)benzoate
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Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE is a complex organic compound that features both a tetrazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with an alcohol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the benzoate ester under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE depends on its application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE: is similar to other tetrazole-containing compounds such as:
Uniqueness
The uniqueness of 2-(4-METHYLPHENYL)-2-OXOETHYL 4-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOATE lies in its combination of a tetrazole ring and a benzoate ester, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C17H14N4O3 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-(tetrazol-1-yl)benzoate |
InChI |
InChI=1S/C17H14N4O3/c1-12-2-4-13(5-3-12)16(22)10-24-17(23)14-6-8-15(9-7-14)21-11-18-19-20-21/h2-9,11H,10H2,1H3 |
InChI Key |
ONZPWVSYCKRYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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